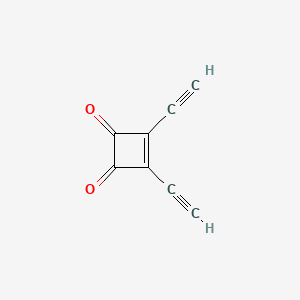
3,4-Diethynylcyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethynylcyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C8H2O2 It is characterized by a cyclobutene ring with two ethynyl groups and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylcyclobut-3-ene-1,2-dione typically involves the following steps:
Starting Material: The synthesis often begins with squaric acid or its derivatives.
Formation of Ethynyl Groups:
Cyclization: The formation of the cyclobutene ring is a crucial step, which can be facilitated by cyclization reactions under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethynylcyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl groups under mild conditions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced compounds are typically formed.
Substitution: Substituted cyclobutene derivatives are the major products.
Wissenschaftliche Forschungsanwendungen
3,4-Diethynylcyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3,4-Diethynylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s ability to undergo various chemical reactions also allows it to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar in structure but with ethoxy groups instead of ethynyl groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Contains hydroxyl groups instead of ethynyl groups.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Features methoxy groups in place of ethynyl groups.
Uniqueness
3,4-Diethynylcyclobut-3-ene-1,2-dione is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C8H2O2 |
|---|---|
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
3,4-diethynylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H2O2/c1-3-5-6(4-2)8(10)7(5)9/h1-2H |
InChI-Schlüssel |
IFECTWGZJAOLFF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=O)C1=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


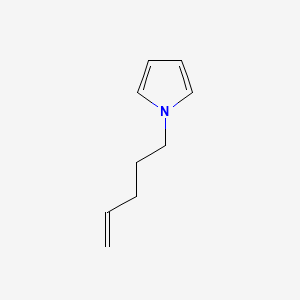

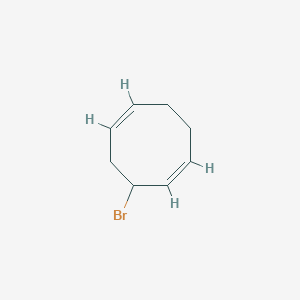
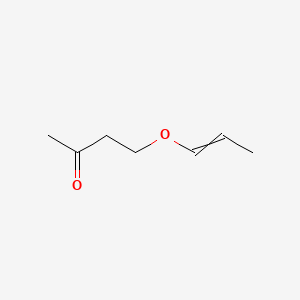
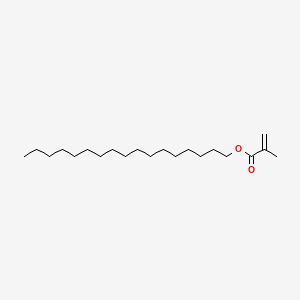
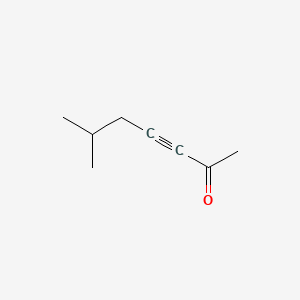
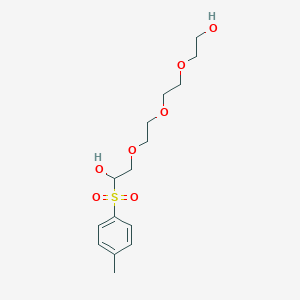
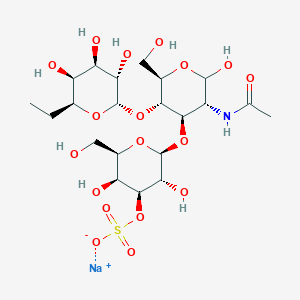
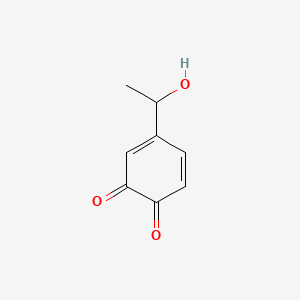
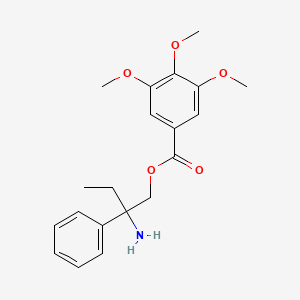
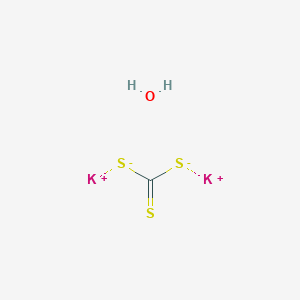
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
